molecular formula C24H27N5O3 B2685435 N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methoxybenzamide CAS No. 1251673-78-5

N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methoxybenzamide

Cat. No.: B2685435
CAS No.: 1251673-78-5
M. Wt: 433.512
InChI Key: IKQBHJSUNFVOBK-UHFFFAOYSA-N
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Description

N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methoxybenzamide is a complex organic compound featuring a triazole ring, a piperidine moiety, and a methoxybenzamide group. This compound is significant in various scientific research fields, including medicinal chemistry, where its unique structure lends itself to potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methoxybenzamide typically involves multiple steps:

  • Formation of the 1,2,3-triazole ring: : A common approach is the Huisgen 1,3-dipolar cycloaddition reaction between an alkyne and an azide under copper(I)-catalyzed conditions to yield the triazole ring.

  • Introduction of the 3,4-dimethylphenyl group: : This step usually requires electrophilic aromatic substitution or a similar reaction to attach the dimethylphenyl group to the triazole.

  • Piperidin-4-yl and 4-methoxybenzamide integration: : The piperidine ring can be introduced via nucleophilic substitution reactions, and the 4-methoxybenzamide moiety is typically attached through amidation reactions involving carbodiimide coupling agents.

Industrial Production Methods

For large-scale production, optimizations in yield and purity are critical. Industrial synthesis might involve continuous flow chemistry to improve reaction efficiency and reduce by-product formation. Catalysts and solvents are chosen to maximize scalability and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methoxybenzamide undergoes various chemical reactions, including:

  • Oxidation: : This reaction can modify the methoxy group to a hydroxyl or formyl group under controlled conditions.

  • Reduction: : Selective reduction can affect the carbonyl group, yielding an alcohol.

  • Substitution: : Electrophilic or nucleophilic substitution reactions can replace hydrogen atoms or functional groups, particularly on the aromatic ring.

Common Reagents and Conditions

  • Oxidation: : Reagents like KMnO₄ or H₂O₂ can be used under acidic or basic conditions.

  • Reduction: : LiAlH₄ or NaBH₄ are typical reducing agents used under anhydrous conditions.

  • Substitution: : Various halogens, alkylating agents, and catalytic acids/bases are employed depending on the desired substitution.

Major Products

The reactions typically yield derivatives with modifications at the aromatic ring or the carbonyl group, impacting the compound's physicochemical properties and biological activity.

Scientific Research Applications

Chemistry

In organic chemistry, this compound serves as a model structure for studying the reactivity of triazole rings and their interactions with other functional groups.

Biology

In biological research, it’s used to study enzyme inhibition, receptor binding, and protein-ligand interactions due to its complex structure.

Medicine

The compound shows promise in medicinal chemistry as a potential therapeutic agent, particularly in developing drugs targeting specific enzymes or receptors. Its structural components are often explored in cancer research and neurological diseases.

Industry

In industrial applications, it might be investigated as a lead compound for developing novel materials with specific electronic or optical properties.

Mechanism of Action

Molecular Targets and Pathways

N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methoxybenzamide exerts its effects through interactions with specific molecular targets, such as enzymes, receptors, or ion channels. The triazole ring often mediates these interactions, engaging in hydrogen bonding or π-π stacking with the active sites of proteins.

The pathways involved include inhibition of enzyme activity, modulation of receptor function, and alteration of signal transduction processes, which can impact cellular metabolism, growth, and differentiation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include those with triazole rings, such as:

  • 1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid: : Shares the triazole and dimethylphenyl groups but lacks the piperidinyl and methoxybenzamide moieties.

  • 4-methoxybenzamide derivatives: : Compounds like 4-methoxybenzoic acid that share the methoxybenzamide group but differ in the rest of the structure.

Uniqueness

What sets N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methoxybenzamide apart is the combination of the triazole ring with the piperidin-4-yl and 4-methoxybenzamide groups. This unique arrangement contributes to its distinct physicochemical properties and potential biological activities, making it a valuable compound in diverse scientific investigations.

Properties

IUPAC Name

N-[1-[1-(3,4-dimethylphenyl)triazole-4-carbonyl]piperidin-4-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O3/c1-16-4-7-20(14-17(16)2)29-15-22(26-27-29)24(31)28-12-10-19(11-13-28)25-23(30)18-5-8-21(32-3)9-6-18/h4-9,14-15,19H,10-13H2,1-3H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKQBHJSUNFVOBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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